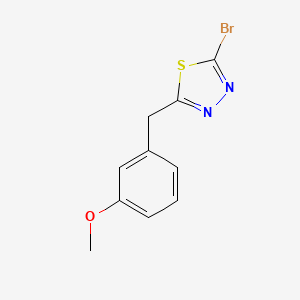

2-Bromo-5-(3-methoxybenzyl)-1,3,4-thiadiazole

Description

Properties

IUPAC Name |

2-bromo-5-[(3-methoxyphenyl)methyl]-1,3,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2OS/c1-14-8-4-2-3-7(5-8)6-9-12-13-10(11)15-9/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGVDPWWNDKNSFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC2=NN=C(S2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(3-methoxybenzyl)-1,3,4-thiadiazole typically involves the reaction of 3-methoxybenzyl bromide with thiadiazole derivatives under specific conditions. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator such as 2,2’-azobis(isobutyronitrile) (AIBN) to achieve the desired bromination .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, ensuring the compound meets the required specifications for further applications.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(3-methoxybenzyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and may require heating.

Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

2-Bromo-5-(3-methoxybenzyl)-1,3,4-thiadiazole has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Bromo-5-(3-methoxybenzyl)-1,3,4-thiadiazole exerts its effects involves interactions with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity to biological targets. The thiadiazole ring is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Physical Properties

- Melting points and solubility vary significantly with substituents. For instance, nitro- or chloro-substituted derivatives are typically crystalline solids, while methoxy-containing analogs may exhibit lower melting points due to reduced symmetry .

Biological Activity

2-Bromo-5-(3-methoxybenzyl)-1,3,4-thiadiazole is a derivative of the 1,3,4-thiadiazole scaffold, which is recognized for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory therapies. The following sections delve into the biological activities associated with this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : CHBrNS

- Molecular Weight : 285.17 g/mol

This compound features a bromine atom at position 2 and a methoxybenzyl group at position 5 of the thiadiazole ring, enhancing its lipophilicity and biological activity.

Antimicrobial Activity

The 1,3,4-thiadiazole derivatives have shown a broad spectrum of antimicrobial activities. Studies indicate that compounds with similar structures exhibit significant antibacterial and antifungal properties. For instance:

- Antibacterial Activity : Thiadiazole derivatives have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. In a comparative study, derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 62.5 μg/mL to 125 μg/mL against these pathogens .

- Antifungal Activity : Compounds similar to this compound have shown considerable antifungal effects against species like Candida albicans and Aspergillus niger, with zones of inhibition reaching up to 19 mm .

Anticancer Activity

Research into the anticancer potential of thiadiazole derivatives suggests promising results:

- Cell Line Studies : In vitro studies have shown that certain thiadiazole derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds ranged from 0.75 µM to 8 µM depending on the specific structural modifications .

- Mechanism of Action : The anticancer activity is often linked to the inhibition of key signaling pathways involved in cell proliferation and survival. For example, some studies indicated that these compounds could inhibit ERK1/2 kinase activity, leading to cell cycle arrest .

Case Studies

| Study | Compound | Biological Activity | Results |

|---|---|---|---|

| Dogan et al. (2015) | 2-Amino-5-(3-hydroxy-2-naphthyl)-1,3,4-thiadiazole | Antimicrobial | MIC of 62.5 μg/mL against S. aureus |

| Polkam et al. (2015) | Various thiadiazoles | Anticancer | Up to 68.28% inhibition in HT-29 cells |

| Yadagiri et al. (2016) | New thiadiazole derivatives | Cytotoxicity | IC50 values ranging from 0.079–8.284 µM against multiple cancer cell lines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.